molecular formula C38H53N7O4 B580352 (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer CAS No. 1350928-05-0

(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer

Cat. No.: B580352
CAS No.: 1350928-05-0
M. Wt: 671.887
InChI Key: HPARTXIGVCXSNR-SVBPBHIXSA-N
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Description

The compound “(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Mechanism of Action

Target of Action

The primary targets of (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer, also known as Zolmitriptan, are the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors belong to the serotonin receptor family and play a crucial role in the pathophysiology of migraines .

Mode of Action

Zolmitriptan acts as a selective agonist at the 5-HT 1B/1D/1F receptors . Its interaction with these receptors induces vasoconstriction of intracranial blood vessels and concurrently inhibits the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .

Biochemical Pathways

The activation of 5-HT 1B/1D/1F receptors by Zolmitriptan leads to a cascade of biochemical reactions that result in the constriction of intracranial blood vessels and the inhibition of pro-inflammatory neuropeptide release . This helps to alleviate the symptoms of migraines.

Pharmacokinetics

Zolmitriptan is known to have a bioavailability of 40% when administered orally . It is metabolized in the liver, primarily through the CYP1A2 pathway, into active metabolites . The elimination half-life of Zolmitriptan is approximately 3 hours, and it is excreted through both the kidneys (65%) and feces (35%) .

Result of Action

The molecular and cellular effects of Zolmitriptan’s action include the constriction of dilated intracranial blood vessels and the inhibition of pro-inflammatory neuropeptide release . These actions help to alleviate the symptoms of migraines, such as headache, nausea, and sensitivity to light and sound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the oxazolidinone ring and the incorporation of dimethylamino groups. Typical reaction conditions may involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions, scaling up of laboratory procedures, and ensuring the purity and consistency of the final product. Techniques such as chromatography and crystallization may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a valuable tool for understanding biological mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as a drug candidate for the treatment of various diseases, depending on its mechanism of action and target specificity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidinone derivatives and molecules with dimethylamino groups. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct properties and activities, making it valuable for various applications.

Properties

IUPAC Name

(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H49N7O4/c1-43(2)15-7-8-30(37(31-20-48-35(46)41-31)22-9-11-28-26(18-22)24(33(37)39-28)13-16-44(3)4)38(32-21-49-36(47)42-32)23-10-12-29-27(19-23)25(34(38)40-29)14-17-45(5)6/h9-12,18-19,30-32,39-40H,7-8,13-17,20-21H2,1-6H3,(H,41,46)(H,42,47)/t30?,31-,32-,37?,38?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUMVUWBYWKANZ-XETGEIALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(C1(C2=CC3=C(C=C2)NC1=C3CCN(C)C)C4COC(=O)N4)C5(C6=CC7=C(C=C6)NC5=C7CCN(C)C)C8COC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCC(C1(C2=CC3=C(C=C2)NC1=C3CCN(C)C)[C@H]4COC(=O)N4)C5(C6=CC7=C(C=C6)NC5=C7CCN(C)C)[C@H]8COC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer
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